1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride is a compound that has garnered attention for its potential pharmacological properties. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The presence of the pyrrolidine moiety enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
This compound can be classified under heterocyclic organic compounds, specifically those containing both imidazole and pyrrolidine rings. Imidazoles are five-membered aromatic rings with two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom. The dihydrochloride form indicates that the compound is stabilized by two hydrochloric acid molecules, enhancing its solubility and stability in aqueous environments.
The synthesis of 1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride can be achieved through several methods:
The reaction conditions often include solvents such as acetone or dimethylformamide, with temperature control playing a crucial role in achieving optimal yields.
The molecular structure of 1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride features a pyrrolidine ring attached to an imidazole ring at the 1-position. The chemical formula can be represented as , and its molecular weight is approximately 206.10 g/mol.
This compound exhibits a planar structure due to the aromatic nature of the imidazole ring, while the pyrrolidine ring introduces flexibility.
1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride participates in various chemical reactions typical for imidazole derivatives:
The mechanism of action for 1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride is primarily linked to its interaction with biological targets such as enzymes or receptors:
Preliminary studies suggest that this compound exhibits activity against certain pathogens or may modulate pain responses through kappa-opioid receptor pathways .
1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride demonstrates several notable physical and chemical properties:
The applications of 1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride are diverse:
1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride belongs to the imidazole-pyrrolidine hybrid structural class, characterized by a direct bond between the imidazole N1 nitrogen and the pyrrolidine C3 carbon. The core structure consists of a five-membered, electron-rich aromatic imidazole ring (pKa ~7.0 for the conjugate acid) fused via a single bond to a five-membered, saturated pyrrolidine ring (pKa ~10.8 for the conjugate acid) with defined stereochemistry at the 3-position. This molecular architecture creates a zwitterionic potential across physiological pH ranges, significantly influencing its receptor-binding capabilities and pharmacokinetic profile [1] [2]. The dihydrochloride salt form (CAS registry documented in commercial sources) enhances water solubility (>50 mg/mL) critical for biological testing [4].
Stereochemically, the pyrrolidinyl 3-position exists as enantiomers due to its chiral center. PubChem lists distinct entries for the racemic mixture (CID 45791130) and the (3R)-enantiomer (CID 28064288), indicating the significance of stereochemistry in biological recognition [1] [2]. The (R)-configuration frequently demonstrates enhanced receptor affinity, particularly for aminergic targets like dopamine and histamine receptors, where stereoselective binding pockets exist. This stereochemical preference underscores the importance of enantioselective synthesis in lead optimization campaigns utilizing this scaffold.
Molecular Dimensions and Conformational Dynamics: The compound exhibits significant conformational flexibility. The pyrrolidine ring adopts envelope conformations, while the imidazole ring remains planar. The torsional angle between rings (N1-imidazole–C3-pyrrolidine bond) ranges from 30° to 90°, allowing adaptation to diverse binding pockets. Molecular weight (178.09 g/mol for free base; 251.05 g/mol dihydrochloride) and calculated cLogP (~0.5 for free base) fall within optimal ranges for CNS penetration, aligning with its applications in neuropharmacology [4] [6].
Comparative Analysis with Related Hybrids: Unlike rigid fused bicyclic systems (e.g., imidazo[1,2-a]pyridine), this scaffold possesses a rotatable bond between the heterocycles, conferring adaptability. Compared to piperidine-linked imidazoles (e.g., patented derivatives), the pyrrolidine's reduced ring size increases structural tension and influences the basicity and spatial projection of the nitrogen lone pair [7]. This distinction impacts target engagement profiles, particularly for receptors requiring precise distance vectors between key pharmacophoric elements.
Table 1: Stereoisomeric Forms of 1-(3-Pyrrolidinyl)-1H-Imidazole Dihydrochloride
Identifier | Stereochemistry | PubChem CID | Key Structural Features |
---|---|---|---|
Racemic Compound | (R/S)-Mixture | 45791130 | Chiral center at pyrrolidine C3; ~1:1 enantiomeric ratio |
(R)-Enantiomer | (3R)-Configuration | 28064288 | Absolute configuration critical for H3R/D3R affinity |
Dihydrochloride Salt | N/A | Commercial Source (e.g., SigmaAldrich) | C₇H₁₁N₃·2HCl; enhances aqueous solubility >50 mg/mL |
The exploration of imidazole-pyrrolidine hybrids emerged from concerted efforts to optimize histaminergic and dopaminergic ligands during the 1980s–1990s. Early work focused on histamine H₃ receptor (H3R) agonists like Imetit, which featured a 4-(1H-imidazol-4-yl)methyl substituent on a saturated heterocycle. Researchers recognized that replacing methylene links with direct bonds, as in 1-(3-pyrrolidinyl)-1H-imidazole, could enhance metabolic stability and receptor residence time [3]. Sch 50971, a potent H3R agonist, exemplified this strategy, demonstrating efficacy in murine allergic rhinitis models by inhibiting nasal symptoms through H3R agonism, acting synergistically with H1 antagonists like cetirizine [3]. This pharmacological synergy highlighted the therapeutic potential of imidazole-pyrrolidine scaffolds in modulating complex receptor networks.
The 2000s witnessed a strategic shift towards dual-target ligands addressing opioid-dopamine interactions. Pioneering work by Bonifazi et al. integrated the 1-(3-pyrrolidinyl)-1H-imidazole moiety into opioid scaffolds like TRV130 and Loperamide, creating bivalent compounds (e.g., Compound 46, 84, 114, 121) designed to function as μ-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists simultaneously [6]. This innovative approach aimed to provide analgesia via MOR agonism while mitigating abuse liability through D3R blockade—addressing a critical limitation of conventional opioids. The pyrrolidinyl-imidazole component served as the D3R pharmacophore due to its optimal dopamine mimicry and ability to access the D3R secondary binding pocket.
Evolution of Synthetic Methodology: Early routes relied on nucleophilic displacement (imidazole N-alkylation with activated pyrrolidines) or reductive amination involving imidazole-4-carboxaldehydes. Modern approaches leverage chiral pool synthesis using enantiopure pyrrolidine precursors (e.g., D-proline derivatives) and catalytic asymmetric hydrogenation to access stereochemically pure intermediates. Patents describe advanced methods using silica-supported catalysts or microwave-assisted cyclization to improve yields and enantioselectivity [7] [9]. The commercial availability of both racemic and enantiopure dihydrochloride salt forms reflects mature synthetic access enabling drug discovery [4].
Pharmacophore Refinement: Structural evolution focused on optimizing three key vectors: 1) Basic nitrogen (pyrrolidine N) for cationic interactions with aspartate residues in aminergic receptors; 2) Aromatic imidazole for π-stacking and hydrogen bonding; 3) Substituent incorporation at C2/C5 of imidazole or C4 of pyrrolidine to modulate affinity, selectivity, and physicochemical properties. This rational optimization yielded compounds with >100-fold selectivity for target receptors like D3R over D2R, crucial for reducing extrapyramidal side effects [6].
The 1-(3-pyrrolidinyl)-1H-imidazole dihydrochloride scaffold occupies a pivotal niche in drug discovery due to its privileged structure status, enabling high-affinity interactions with diverse therapeutically relevant targets. Its significance manifests in three key areas:
Versatility Across Target Classes: This scaffold demonstrates remarkable target promiscuity (tunable via substitution): 1) Dopamine D3 receptors: Antagonism reduces opioid/cocaine reward without affecting analgesia (e.g., compounds in [6]). 2) Histamine H3 receptors: Agonism (Sch 50971) modulates allergic responses and CNS disorders [3]. 3) Antimicrobial targets: Pyridine/imidazole alkaloids exhibit broad-spectrum activity; derivatives show efficacy against S. aureus (MIC ≤1 µg/mL) and C. albicans [8]. 4) Enzyme inhibition: Benzimidazole analogs (structurally related) inhibit viral proteases and reverse transcriptase [9]. This versatility reduces lead discovery timelines by providing validated starting points.
Enhanced Drug-Like Properties: The scaffold consistently delivers favorable CNS Multiparameter Optimization (MPO) scores (>4/6), predicting efficient blood-brain barrier penetration critical for neurotherapeutics [6]. Key contributors include: 1) Moderate molecular weight (178 g/mol free base); 2) Balanced lipophilicity (cLogP ~0.5); 3) Polar surface area (PSA ≈35 Ų) below CNS-likeness thresholds; 4) Rotatable bond count (n=2) favoring conformational restriction. The dihydrochloride salt further enhances developability by improving crystallinity, stability, and formulation compatibility compared to free bases [4].
Synergy with Modern Discovery Paradigms: This scaffold aligns with three transformative trends: 1) Dual-target engagement: Bivalent ligands (e.g., MOR-agonist/D3R-antagonist hybrids) leverage the pyrrolidinyl-imidazole as a D3R pharmacophore [6]. 2) Peripherally restricted agents: Quaternary ammonium derivatives or P-gp substrates exploit the scaffold's modifiability to limit CNS exposure for treating peripheral inflammation or neuropathic pain [6]. 3) Green chemistry integration: Synthetic routes employ recyclable catalysts (e.g., Er(OTf)₃), solvent-free microwave reactions, and biodegradable auxiliaries—addressing sustainability demands in pharmaceutical manufacturing [9].
Table 2: Synthetic Methods for 1-(3-Pyrrolidinyl)-1H-Imidazole Dihydrochloride and Key Derivatives
Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Advantages |
---|---|---|---|---|
N-Alkylation | 3-Bromopyrrolidine hydrobromide, Imidazole, K₂CO₃, DMF, 80°C | 45-60 | Racemic | Simple; commercially available starting materials |
Reductive Amination | 1H-Imidazole-4-carbaldehyde, Pyrrolidine, NaBH₄, MeOH | 50-70 | Racemic | Flexible for N-substituted pyrrolidines |
Chiral Pool Synthesis | (R)-3-Aminopyrrolidine, Di-tert-butyl dicarbonate, then imidazole coupling, HCl deprotection | 35-50 | Enantiopure (>99% ee) | Access to single (R)- or (S)-enantiomers |
Microwave-Assisted | O-phenylenediamine analogs, Heterogeneous catalyst (MK10), MW, 60°C, solvent-free | 75-98 | Varies | High efficiency; reduced reaction time; eco-friendly [9] |
Salt Formation | Free base in IPA, HCl gas or conc. HCl, crystallization | 85-95 (salt) | Maintains chirality | High purity (≥95%); enhanced solubility [4] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7